molecular formula C14H11BrO3 B3158715 4-[(3-Bromobenzyl)oxy]benzoic acid CAS No. 860597-31-5

4-[(3-Bromobenzyl)oxy]benzoic acid

Cat. No.: B3158715
CAS No.: 860597-31-5
M. Wt: 307.14 g/mol
InChI Key: GVPOODVGKYUSNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[(3-Bromobenzyl)oxy]benzoic acid” is a chemical compound with the molecular formula C14H11BrO3 and a molecular weight of 307.14 . It is used for industrial and scientific research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoic acid group attached to a bromobenzyl group via an oxygen atom . The presence of the bromine atom makes this compound more reactive than its non-brominated counterparts.


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . Detailed physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

Chemical Synthesis and Stability

Studies on the degradation of certain pharmaceutical compounds in advanced oxidation processes have highlighted the significance of understanding the stability and reactivity of benzyl halides, including compounds structurally related to 4-[(3-Bromobenzyl)oxy]benzoic acid. These processes are crucial for determining the safest and most efficient way to manage pharmaceutical waste, ensuring that harmful by-products do not threaten the ecosystem (Qutob et al., 2022).

Environmental Impact

The environmental implications of organic compounds, including those related to this compound, have been a subject of interest, particularly in the context of water pollution and treatment. Studies have focused on the occurrence, fate, and behavior of benzophenone and its derivatives (which share functional groups with this compound) in aquatic environments. These investigations shed light on the persistence of organic pollutants and the challenges associated with their removal from wastewater (Haman et al., 2015).

Biological Activity

Research has also delved into the biological activities of benzoic acid derivatives. One study reviewed the use of benzoic acid as a food and feed additive, focusing on its ability to regulate gut functions. This indicates a broader interest in the health implications of benzoic acid derivatives, suggesting potential applications in dietary supplements and pharmaceuticals (Mao et al., 2019).

Analytical Methods

The development of analytical methods for identifying and quantifying parabens, closely related to this compound in cosmetics, underscores the importance of monitoring these compounds in consumer products. Accurate detection and measurement ensure that cosmetic products remain safe and within regulatory standards (Mallika J.B.N et al., 2014).

Safety and Hazards

Safety data sheets suggest that exposure to “4-[(3-Bromobenzyl)oxy]benzoic acid” should be avoided. In case of contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of inhalation or ingestion, medical attention should be sought immediately .

Future Directions

As “4-[(3-Bromobenzyl)oxy]benzoic acid” is used for research purposes , its future directions would likely depend on the outcomes of this research. It could potentially be used in the development of new chemical reactions, synthesis methods, or even in the creation of new materials.

Properties

IUPAC Name

4-[(3-bromophenyl)methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO3/c15-12-3-1-2-10(8-12)9-18-13-6-4-11(5-7-13)14(16)17/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPOODVGKYUSNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)COC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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